2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a benzo[d]thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzo[d]thiazole ring, which is known for its diverse biological activities, adds to the compound’s potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzo[d]thiazole intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Amidation: The brominated benzo[d]thiazole is then reacted with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and the methylthio group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring or the methylthio group.
Reduction: Reduced forms of the thiazole ring or the benzamide moiety.
Scientific Research Applications
2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-methylthio)benzamide: Lacks the benzo[d]thiazole ring, which may reduce its biological activity.
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide:
2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: Similar structure but with a chloro group instead of a bromo group, which may alter its chemical properties and reactivity.
Uniqueness
The presence of both the bromo group and the benzo[d]thiazole ring in 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide makes it unique, providing a combination of reactivity and biological activity that is not found in the similar compounds listed above.
Properties
IUPAC Name |
2-bromo-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSNFTNUQFYDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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